Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
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Overview
Description
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is a synthetic compound often used in peptide synthesis. It is derived from fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is a popular method for protecting amino acids during peptide synthesis. This compound is known for its stability and effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: In biological research, it is used to study protein interactions and functions.
Medicine: This compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate involves the protection of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Asp(OtBu)-OH: A similar compound used for protecting aspartic acid during peptide synthesis.
Uniqueness
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is unique due to its specific structure, which provides stability and effectiveness in peptide synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the peptide chain makes it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C20H21NO5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24) |
InChI Key |
AFQZVOKPCWBPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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